molecular formula C30H44O9 B1245821 Pubescene B

Pubescene B

Cat. No. B1245821
M. Wt: 548.7 g/mol
InChI Key: SPTLPXYWCRWOMK-NQGOEUJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pubescene B is a natural product found in Euphorbia hirsuta and Euphorbia platyphyllos with data available.

Scientific Research Applications

Cancer Research

Pubescene B, a macrocyclic jatrophane diterpene polyester, has been studied for its effects on human cancer cell lines. It exhibited a moderate growth inhibitory effect on the NCI-H460 lung cancer cell line, according to a study by Valente et al. (2003). This indicates potential applications in cancer treatment research, particularly for lung cancer (Valente et al., 2003).

Antimicrobial Activity

Another study by Valente et al. (2004) found that diterpenes related to Pubescene B showed significant antibacterial activity against Staphylococcus aureus. This suggests that Pubescene B and its derivatives might be valuable in developing new antibacterial agents (Valente et al., 2004).

Multidrug Resistance Reversing Activity

Pubescene B has been evaluated for its ability to reverse multidrug resistance (MDR) in mouse lymphoma cells. All compounds, including Pubescene B, displayed strong activity, which could be significant in overcoming drug resistance in cancer treatment (Valente et al., 2004).

properties

Product Name

Pubescene B

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

[(1S,2S,3aR,5E,9R,11R,12E,13aS)-1,3a,9-triacetyloxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] butanoate

InChI

InChI=1S/C30H44O9/c1-10-11-26(34)38-24-15-25(36-20(5)31)29(8,9)13-12-17(2)28(35)30(39-22(7)33)16-19(4)27(37-21(6)32)23(30)14-18(24)3/h12,14,19,23-25,27H,10-11,13,15-16H2,1-9H3/b17-12+,18-14+/t19-,23-,24+,25+,27-,30+/m0/s1

InChI Key

SPTLPXYWCRWOMK-NQGOEUJPSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]\1C[C@H](C(C/C=C(/C(=O)[C@]2(C[C@@H]([C@@H]([C@@H]2/C=C1\C)OC(=O)C)C)OC(=O)C)\C)(C)C)OC(=O)C

Canonical SMILES

CCCC(=O)OC1CC(C(CC=C(C(=O)C2(CC(C(C2C=C1C)OC(=O)C)C)OC(=O)C)C)(C)C)OC(=O)C

synonyms

pubescene B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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